molecular formula C16H19NO2S2 B4568343 4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide

4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide

Cat. No.: B4568343
M. Wt: 321.5 g/mol
InChI Key: XMINUBLAQFQPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide typically involves the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiol reagent.

    Attachment of the 3-Phenylpropyl Group: The final step involves the coupling of the 3-phenylpropylamine with the benzenesulfonyl chloride derivative to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    4-(methylsulfanyl)-N-(phenyl)benzenesulfonamide: Lacks the 3-phenylpropyl group, which may affect its biological activity.

    4-(methylsulfanyl)-N-(3-phenylpropyl)benzamide: Similar structure but with an amide group instead of a sulfonamide group.

Uniqueness

4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide is unique due to the presence of both the methylsulfanyl and 3-phenylpropyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent or as an intermediate in organic synthesis.

Properties

IUPAC Name

4-methylsulfanyl-N-(3-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-20-15-9-11-16(12-10-15)21(18,19)17-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12,17H,5,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMINUBLAQFQPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.